molecular formula C10H11BrO2 B2532645 Methyl 2-bromo-2-(3-methylphenyl)acetate CAS No. 77053-55-5

Methyl 2-bromo-2-(3-methylphenyl)acetate

Cat. No.: B2532645
CAS No.: 77053-55-5
M. Wt: 243.1
InChI Key: OCWPHTQJGJMISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-2-(3-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

Methyl 2-bromo-2-(3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Safety and Hazards

“Methyl 2-bromo-2-(3-methylphenyl)acetate” is considered hazardous. It can be toxic by ingestion and inhalation. It can also irritate the skin and eyes .

Mechanism of Action

Target of Action

Bromoacetates, including methyl 2-bromo-2-(3-methylphenyl)acetate, are often used in organic synthesis as alkylating agents . They can react with various nucleophiles, including amines and phenols, which could be considered their targets .

Mode of Action

This compound, like other bromoacetates, is an α-bromo ester . It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This allows the compound to form new bonds with its targets, altering their structure and potentially their function .

Biochemical Pathways

For instance, it could alkylate amino acids, disrupting protein structure and function

Pharmacokinetics

The compound’s bioavailability would likely be influenced by factors such as its lipophilicity and molecular weight . As a small, lipophilic molecule, it might be expected to cross biological membranes relatively easily, potentially leading to widespread distribution within the body.

Result of Action

For example, alkylation of DNA could lead to mutations, while alkylation of proteins could alter their function .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH of its environment, as this could influence the availability of nucleophiles for reaction . Additionally, factors such as temperature and the presence of other reactive species could potentially influence the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(3-methylphenyl)acetate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 2-(3-methylphenyl)acetate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Reduction: The compound can be reduced to form the corresponding methyl 2-(3-methylphenyl)acetate.

    Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include methyl 2-hydroxy-2-(3-methylphenyl)acetate, methyl 2-cyano-2-(3-methylphenyl)acetate, and methyl 2-amino-2-(3-methylphenyl)acetate.

    Reduction: The major product is methyl 2-(3-methylphenyl)acetate.

    Oxidation: Products include methyl 2-(3-methylphenyl)acetic acid and other oxidized derivatives.

Comparison with Similar Compounds

Methyl 2-bromo-2-(3-methylphenyl)acetate can be compared with other similar compounds such as:

    Methyl 2-bromoacetate: This compound lacks the phenyl ring and methyl group, making it less complex and less versatile in certain reactions.

    Methyl 2-(2-bromophenyl)acetate: This compound has the bromine atom in a different position on the phenyl ring, leading to different reactivity and applications.

    Methyl 2-bromo-2-phenylacetate: This compound lacks the methyl group on the phenyl ring, which can affect its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and research.

Properties

IUPAC Name

methyl 2-bromo-2-(3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWPHTQJGJMISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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